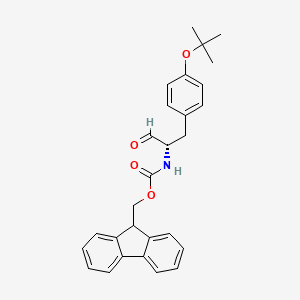

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate

Beschreibung

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxy-substituted phenyl ring, and a 3-oxopropan-2-yl backbone. The Fmoc group is widely utilized in peptide synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions . The tert-butoxy group enhances steric protection and stability, while the 3-oxo moiety may confer reactivity toward nucleophiles. This compound is likely employed in organic synthesis, particularly for constructing complex molecules with stereochemical precision.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,17,20,26H,16,18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTFVRXYCSNFDR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with the fluorenylmethanol, which is then reacted with a suitable carbamate precursor under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Organic Synthesis : This compound serves as a protecting group for amines during peptide synthesis, allowing selective deprotection under mild conditions. Its stability makes it suitable for various synthetic pathways.

-

Medicinal Chemistry : It has been investigated for potential biological activities, including:

- Antitumor Activity : Research indicates that similar carbamate derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

- Biochemical Assays : The compound is utilized as a substrate in biochemical assays to study enzyme mechanisms and interactions with biological targets.

Case Studies

- Anticancer Activity : A study evaluated the effects of similar carbamates on breast cancer cell lines, demonstrating dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.

- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorenyl and tert-butoxyphenyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Higher similarity scores (>0.85) correlate with shared Fmoc-carbamate backbones.

- Substituents like tert-butoxy phenyl (target) or hydroxybenzyl (CAS 106864-36-2) influence polarity and steric hindrance .

Physical and Chemical Properties

Melting Points and Stability

- Compound 9 (): Methyl (S)-3-(2-((benzyloxy)carbonyl)amino)-3-phenylpropanethioamido)propanoate exhibits a melting point of 188.2–190°C, attributed to its rigid aromatic and hydrogen-bonding groups .

- Compound 11 (): (S)-(2-(tert-Butyl)-4-thioxo-3,4-dihydropyrimidin-1(2H)-yl)(phenyl)methanone melts at 166.2–166.9°C, suggesting tert-butyl groups moderately elevate melting points .

- Target Compound : Expected to have a melting point >160°C due to tert-butoxy phenyl and Fmoc groups, though exact data is unavailable.

Biologische Aktivität

(S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorenyl group, a carbamate functional group, and a tert-butoxy phenyl moiety. The unique structural characteristics of this compound may influence its interactions with biological targets, enhancing its pharmacological potential.

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains. For instance, studies have demonstrated its effectiveness through Minimum Inhibitory Concentration (MIC) assays, revealing varying degrees of activity against different bacterial species .

- Enzyme Inhibition : The carbamate group is known to interact with various enzymes, potentially leading to therapeutic effects in diseases that involve enzyme dysregulation. The inhibition of key metabolic enzymes could enhance the compound's efficacy against certain pathogens .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several carbamate derivatives, including the target compound. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it induces apoptosis in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Tables

| Biological Activity | MIC (µg/mL) | Target Organism |

|---|---|---|

| Antibacterial | 2.5 | Staphylococcus aureus |

| Antibacterial | 5.0 | Escherichia coli |

| Cytotoxicity (IC50) | 15.0 | HeLa cells |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:

- A detailed pharmacological evaluation highlighted its potential as a scaffold for developing new antibiotics due to its ability to penetrate bacterial membranes effectively .

- Further investigations into its mechanism of action revealed that it may disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing (S)-(9H-Fluoren-9-yl)methyl (1-(4-(tert-butoxy)phenyl)-3-oxopropan-2-yl)carbamate in laboratory settings?

Answer:

The synthesis of fluorenylmethoxycarbonyl (Fmoc)-protected carbamates typically involves coupling activated intermediates under controlled conditions. For example, similar compounds are synthesized by dissolving intermediates in chloroform with triethylamine, followed by reaction with chloroformates (e.g., Fmoc-Cl) for 18 hours to maximize yield . Key steps include:

- Reagent Selection : Use of triethylamine to scavenge HCl byproducts.

- Reaction Monitoring : Employ ESI-MS or TLC to track intermediate formation.

- Purification : Column chromatography on silica gel is standard, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients).

- Stereochemical Control : Chiral HPLC or enzymatic resolution may ensure enantiomeric purity for the (S)-configured product.

Advanced Question: How can reaction conditions be optimized to enhance yield and stereoselectivity during synthesis?

Answer:

Optimization requires balancing kinetics and thermodynamics:

- Temperature : Lower temperatures (0–5°C) may suppress side reactions (e.g., racemization) but extend reaction times.

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve coupling efficiency between the Fmoc group and the propan-2-yl carbamate backbone .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., chloroform) favor carbamate stability.

- Time : Extended stirring (≥18 hours) improves conversion rates, as observed in analogous Fmoc-carbamate syntheses .

Data Analysis Question: How should researchers resolve discrepancies between observed and theoretical NMR chemical shifts for this compound?

Answer:

Conflicting NMR data can arise from impurities, solvent effects, or conformational dynamics. A systematic approach includes:

- Purity Verification : Confirm compound purity via HPLC (≥95%) to rule out contaminant signals.

- Solvent Standardization : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced variations .

- Computational Validation : Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.

- Dynamic Effects : Analyze temperature-dependent NMR to detect rotameric equilibria affecting peak splitting.

Safety & Handling Question: What are critical safety protocols for handling this compound during extended experimental workflows?

Answer:

Safety measures align with GHS classifications for similar Fmoc derivatives :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation).

- Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis.

Stability & Reactivity Question: What conditions accelerate decomposition, and how can stability be monitored during storage?

Answer:

Decomposition pathways include hydrolysis of the carbamate bond and oxidation of the fluorenyl group:

- Incompatible Conditions : Exposure to strong acids/bases (pH <3 or >10) or oxidizing agents (e.g., H₂O₂) degrades the compound .

- Stability Monitoring :

- Analytical Methods : Periodic HPLC analysis to detect degradation products (e.g., free amine or fluorenol).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures.

- Light Sensitivity : Store in amber vials to prevent photolytic cleavage.

Advanced Application Question: How can this compound be utilized in peptide mimetic studies, and what analytical challenges arise?

Answer:

The tert-butoxy phenyl and Fmoc groups make it a candidate for:

- Peptide Backbone Modification : Incorporation into β-turn mimetics via solid-phase synthesis.

- Challenges :

- Coupling Efficiency : Steric hindrance from the tert-butyl group may require microwave-assisted synthesis to enhance reactivity .

- Characterization : MALDI-TOF MS or LC-MS/MS is critical to confirm molecular weight and fragmentation patterns.

- Solubility : Poor aqueous solubility may necessitate co-solvents (e.g., DMSO) for biological assays.

Contradiction Analysis Question: How can conflicting bioactivity data from in vitro vs. in silico studies be reconciled for this compound?

Answer:

Discrepancies often stem from assay conditions or model limitations:

- Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH and temperature.

- Computational Refinement : Re-parameterize molecular docking (e.g., AutoDock Vina) with explicit solvent models to improve binding affinity predictions.

- Metabolic Stability : Assess compound degradation in cell media (e.g., via LC-MS) to account for reduced bioactivity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.